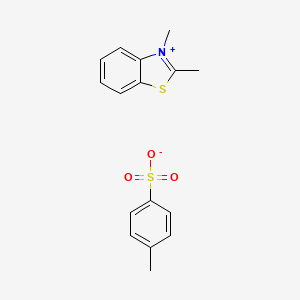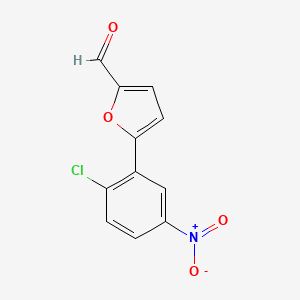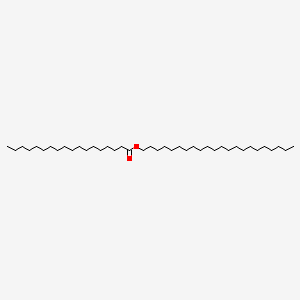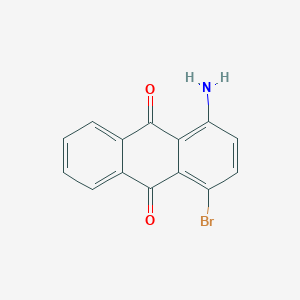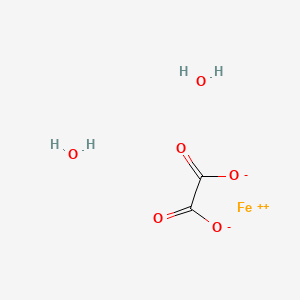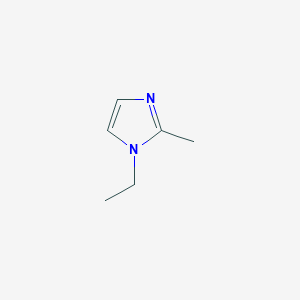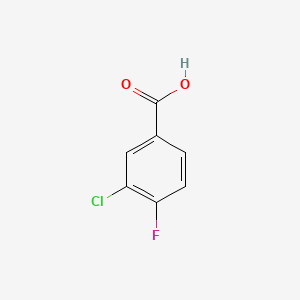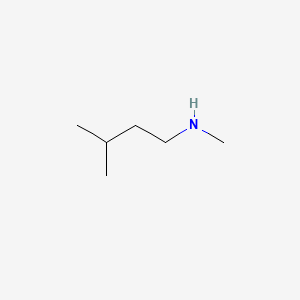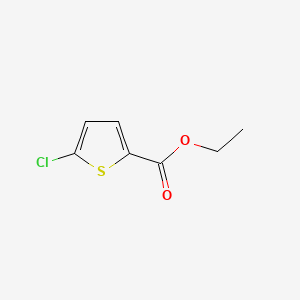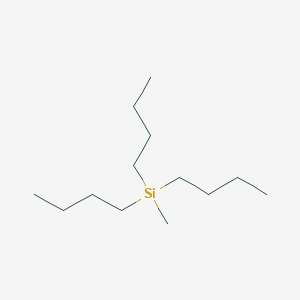
Trimethylsilyl trichloroacetate
Vue d'ensemble
Description
Trimethylsilyl trichloroacetate is a chemical compound with the linear formula CCl3CO2Si(CH3)3 . It is used in various applications in organic synthesis .
Synthesis Analysis
Trimethylsilyl trichloroacetate is a convenient reagent for salt-free silylations of phenols, carboxylic acids, mercaptans, amides, acetylenes, and -keto esters . This makes it a versatile tool in organic synthesis.Molecular Structure Analysis
The molecular formula of Trimethylsilyl trichloroacetate is C5H9Cl3O2Si . It has an average mass of 235.568 Da and a monoisotopic mass of 233.943741 Da .Chemical Reactions Analysis
Trimethylsilyl trichloroacetate is used in various chemical reactions. For instance, it is used in the silylation of phenols, carboxylic acids, mercaptans, amides, acetylenes, and -keto esters . This makes it a valuable reagent in organic synthesis.Physical And Chemical Properties Analysis
Trimethylsilyl trichloroacetate has a density of 1.245 g/mL at 25 °C (lit.) and a refractive index n20/D 1.44 (lit.) . It has a boiling point of 70-73 °C/12 mmHg (lit.) . The compound is also characterized by a molar refractivity of 50.2±0.3 cm^3 .Applications De Recherche Scientifique
Organic Synthesis
TTCA is extensively used as a reagent in organic synthesis. It acts as a silylating agent, introducing trimethylsilyl (TMS) groups into organic molecules . This is particularly useful for protecting functional groups such as alcohols, phenols, and carboxylic acids during complex synthetic sequences. The TMS groups can be removed later under mild conditions, revealing the original functional groups.
Material Science
In material science, TTCA is employed to modify surface properties of materials. Its ability to introduce TMS groups can be used to alter the hydrophobicity of surfaces, which is crucial in the development of new materials with specific interaction characteristics .
Chromatography
TTCA finds application in chromatography as a derivatization agent. It is used to prepare volatile derivatives of non-volatile compounds, which can then be analyzed using gas chromatography. This is especially useful in the analysis of complex mixtures where the volatility of components is a limiting factor .
Life Sciences
In life sciences, TTCA is used in metabolomics and proteomics for the derivatization of metabolites and peptides. This enhances their detection and quantification by mass spectrometry, providing insights into cellular processes and disease mechanisms .
Chemical Synthesis
TTCA serves as a source of the trichloroacetyl group in chemical synthesis. It can be used to introduce this group into various molecules, which can then undergo further chemical transformations. This is valuable in the synthesis of complex organic molecules .
Analytical Applications
Analytically, TTCA is utilized for the preparation of samples in various spectroscopic techniques. It helps in the analysis of chemical composition and structure, playing a critical role in quality control and research laboratories .
Protective Group Chemistry
TTCA is also used as a protective group in multi-step synthesis. It protects sensitive functional groups from unwanted reactions, and its removal can be precisely controlled, which is essential for the successful synthesis of complex molecules .
Pharmaceutical Research
In pharmaceutical research, TTCA is used in the synthesis of drug candidates. It enables the modification of drug molecules to improve their properties, such as solubility and stability, which is crucial in drug development.
Safety and Hazards
Mécanisme D'action
Target of Action
Trimethylsilyl trichloroacetate is a chemical compound with the molecular formula C5H9Cl3O2Si . It is primarily used as a reagent in organic synthesis . The primary targets of Trimethylsilyl trichloroacetate are the functional groups in organic compounds that can undergo silylation, a process where a silicon atom is introduced into a molecule .
Mode of Action
Trimethylsilyl trichloroacetate acts by attaching a trimethylsilyl group to the target molecule. This process, known as silylation, increases the volatility and thermal stability of the target molecule, making it suitable for analysis by gas chromatography . The trimethylsilyl group from Trimethylsilyl trichloroacetate replaces a hydrogen atom in the target molecule, resulting in a silyl ether .
Biochemical Pathways
The biochemical pathways affected by Trimethylsilyl trichloroacetate are those involving the target molecules that have undergone silylation. The introduction of the trimethylsilyl group can alter the physical and chemical properties of these molecules, potentially affecting their behavior in biochemical reactions .
Pharmacokinetics
Given its use as a reagent in laboratory settings, it is likely that its bioavailability and pharmacokinetic properties would depend on the specific conditions of its use, including the nature of the target molecule and the medium in which the reaction takes place .
Result of Action
The molecular and cellular effects of Trimethylsilyl trichloroacetate’s action are primarily seen in the changes to the target molecules that have undergone silylation. These changes can include increased volatility and thermal stability, which can affect the molecule’s behavior in subsequent reactions or analytical procedures .
Action Environment
The action, efficacy, and stability of Trimethylsilyl trichloroacetate can be influenced by various environmental factors. For example, the presence of moisture can lead to hydrolysis of the trimethylsilyl group, potentially affecting the efficiency of silylation . Additionally, the temperature and pH of the reaction medium can also impact the rate and extent of the silylation reaction .
Propriétés
IUPAC Name |
trimethylsilyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIZQIKYAKUOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948314 | |
| Record name | Trimethylsilyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl trichloroacetate | |
CAS RN |
25436-07-1 | |
| Record name | Acetic acid, 2,2,2-trichloro-, trimethylsilyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25436-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl trichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025436071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl trichloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of trimethylsilyl trichloroacetate in organic synthesis?
A1: Trimethylsilyl trichloroacetate serves as a versatile reagent for introducing the trichloromethyl (CCl3-) anion into organic molecules. This anion acts as a nucleophile, effectively adding to carbonyl groups in aldehydes and ketones. [, ] For example, reacting trimethylsilyl trichloroacetate with cyclohexenone in the presence of potassium fluoride leads to the formation of the corresponding trichloromethyl adduct via a 1,2-addition mechanism. []
Q2: Besides its role as a trichloromethyl anion source, does trimethylsilyl trichloroacetate have any other synthetic applications?
A2: Yes, under flash vacuum pyrolysis (FVP) conditions, trimethylsilyl trichloroacetate can act as a precursor for generating dichlorocarbene (CCl2). [] Dichlorocarbene is a highly reactive intermediate widely employed in various organic transformations.
Q3: What is the molecular formula and weight of trimethylsilyl trichloroacetate?
A3: The molecular formula of trimethylsilyl trichloroacetate is C5H9Cl3O2Si, and its molecular weight is 235.56 g/mol. []
Q4: Are there any alternative reagents for introducing the trichloromethyl group compared to chloroform?
A4: Yes, trimethylsilyl trichloroacetate presents itself as a viable alternative to chloroform in synthesizing α-(trichloromethyl)-3-nitrobenzyl alcohol. [, ] This particular application highlights the reagent's utility in specific synthetic transformations.
Q5: How is trimethylsilyl trichloroacetate typically synthesized?
A5: The most common synthetic route for trimethylsilyl trichloroacetate involves a one-step silylation reaction. [] This reaction uses trichloroacetic acid and hexamethyldisiloxane in the presence of a catalytic amount of sulfuric acid. A more convenient alternative utilizes the reaction between sodium trichloroacetate and chlorotrimethylsilane, facilitated by 18-crown-6 in toluene. []
Q6: Does trimethylsilyl trichloroacetate exhibit any catalytic properties?
A6: While primarily known as a reagent, trimethylsilyl trichloroacetate has demonstrated utility as a catalyst in silylation reactions. [] It enables the efficient trimethylsilylation of various functional groups, including alcohols, amines, thiols, amides, and alkynes. []
Q7: Are there any computational studies on trimethylsilyl trichloroacetate?
A7: Researchers have conducted vibrational, structural, and electronic property investigations on trimethylsilyl trichloroacetate using computational methods. [] These studies provide insights into the molecule's characteristics and behavior.
Q8: What are the safety considerations associated with handling trimethylsilyl trichloroacetate?
A8: Trimethylsilyl trichloroacetate is classified as acutely toxic via inhalation, skin contact, and eye exposure. [] It is crucial to handle this compound with extreme caution using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.
Q9: Can you describe an example where trimethylsilyl trichloroacetate facilitates the synthesis of a specific class of compounds?
A9: Trimethylsilyl trichloroacetate plays a crucial role in synthesizing 3,3-dichloro-β-lactams. [] Reacting imines with trimethylsilyl trichloroacetate, promoted by diiron nonacarbonyl or microwave irradiation, affords these valuable heterocyclic compounds.
Q10: What is the historical context of trimethylsilyl trichloroacetate in organic chemistry?
A10: The use of trimethylsilyl trichloroacetate as a reagent in organic synthesis, particularly as a source of dichlorocarbene, was explored in the context of phase-transfer catalysis. [] This exploration marked a significant milestone in its historical development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

